5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Cytotoxic Agents in Cancer Research
A significant application of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide derivatives is in cancer research. For instance, a study focused on synthesizing 6-chloropyridazin-3-yl hydrazones and related compounds, which demonstrated potent cytotoxic activity against various leukemia and breast adenocarcinoma cell lines. These compounds, particularly triazoles, showed promising results as cytotoxic agents, indicating potential applications in cancer therapy (Mamta et al., 2019).
Analgesic Agents
Another research avenue explores the use of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide derivatives as analgesic agents. A study conducted in this field synthesized specific derivatives that showed moderate to good analgesic activity in in vivo models. This indicates their potential utility in developing new pain management drugs (R. Aggarwal et al., 2020).
Bacterial Biofilm Inhibition
Research has also delved into the antibacterial properties of these compounds. In one study, derivatives were evaluated for their ability to inhibit bacterial biofilms of strains like Escherichia coli and Bacillus subtilis. Some compounds displayed notable inhibitory action against these biofilms, suggesting a potential role in addressing bacterial infections and biofilm-related issues (M. Abbasi et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide have been studied for their corrosion inhibition properties. A study investigated their effects on the electrochemical dissolution of mild steel, revealing that some derivatives significantly increased inhibition efficiency, indicating their potential use in protecting metals from corrosion (Motsie E. Mashuga et al., 2017).
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-8-3-4-9(7-11(8)19(14,17)18)10-5-6-12(13)16-15-10/h3-7H,2H2,1H3,(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYJDIDJLSDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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